molecular formula C3HF5 B3041951 1,1,2,3,3-Pentafluoropropene CAS No. 433-66-9

1,1,2,3,3-Pentafluoropropene

Cat. No.: B3041951
CAS No.: 433-66-9
M. Wt: 132.03 g/mol
InChI Key: NDMMKOCNFSTXRU-UHFFFAOYSA-N
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Description

1,1,2,3,3-Pentafluoropropene is an unsaturated fluorocarbon with the molecular formula C3HF5. It is a colorless gas with a molecular weight of 132.0321 .

Mechanism of Action

Target of Action

1,1,2,3,3-Pentafluoroprop-1-ene is an unsaturated fluorocarbon . It is primarily used as a precursor to hydrofluoroolefins (HFOs), which are used as refrigerants in air conditioners . Therefore, its primary targets are the components of air conditioning systems where it contributes to the cooling process.

Mode of Action

The compound interacts with its targets (air conditioning systems) by undergoing phase transitions. When the refrigerant evaporates, it absorbs heat from the surrounding environment, thereby cooling it. When it condenses, it releases the absorbed heat. The specific interactions of 1,1,2,3,3-Pentafluoroprop-1-ene with its targets are determined by its physical and chemical properties, including its boiling point and heat capacity .

Biochemical Pathways

Its role is primarily in the physical processes of heat transfer in air conditioning systems .

Pharmacokinetics

Its analogous properties in an industrial context would be its rate of evaporation and condensation, its distribution within an air conditioning system, and its stability under various conditions .

Result of Action

The primary result of the action of 1,1,2,3,3-Pentafluoroprop-1-ene is the cooling of an environment when used as a refrigerant in an air conditioning system. This is achieved through the absorption of heat during evaporation, followed by the release of heat during condensation .

Action Environment

The efficacy and stability of 1,1,2,3,3-Pentafluoroprop-1-ene as a refrigerant can be influenced by various environmental factors. These include the temperature and pressure of the environment, the specific design of the air conditioning system, and the presence of any contaminants. For example, its boiling point is -14.7±8.0 °C for the Z-isomer and -18.5 °C for the E-isomer , so its efficacy as a refrigerant would decrease in environments with temperatures below these points.

Comparison with Similar Compounds

Biological Activity

1,1,2,3,3-Pentafluoropropene (PFP) is a fluorinated compound with the chemical formula C3F5H. It is notable for its use in various industrial applications, particularly as a refrigerant and in the production of fluorinated polymers. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

  • Molecular Formula : C3F5H
  • Molecular Weight : 138.03 g/mol
  • CAS Number : 433-66-9

PFP is characterized by its high volatility and low solubility in water, which influences its biological interactions and environmental behavior.

Toxicological Studies

Research indicates that PFP exhibits low acute toxicity in various animal models. A study conducted on male and female mice assessed the metabolic pathways of PFP, revealing that it is primarily metabolized in the liver with metabolites excreted via bile rather than being translocated to the kidneys . This suggests a relatively low risk of renal toxicity.

Physiologically Based Pharmacokinetic (PBPK) Modeling

The uptake and disposition of PFP can be modeled using PBPK approaches. Key findings include:

  • Blood-Air Partition Coefficient : The lambda values for PFP indicate its low solubility in blood and other biological fluids. For example, lambda values measured were approximately 0.62 for blood-air interactions .
  • Tissue Distribution : Due to its high volatility and low solubility, PFP is expected to have limited accumulation in tissues, reducing potential long-term toxic effects.

Case Studies

  • Metabolism in Mice :
    • A comparative study on the metabolism of PFP in male and female mice indicated that the compound is efficiently metabolized without significant gender-based differences . The study highlighted that metabolites formed are primarily eliminated through bile.
  • Environmental Impact :
    • Atmospheric studies have shown that PFP contributes to greenhouse gas emissions but has a lower global warming potential compared to other hydrofluorocarbons (HFCs). Monitoring data from various global sites indicated a rise in atmospheric concentrations over recent years .

Comparative Biological Activity

In comparison to other fluorinated compounds such as HFC-134a and HFC-245fa, PFP shows distinct metabolic pathways and biological interactions. Table 1 summarizes key biological activity metrics across several fluorinated compounds:

CompoundCAS NumberBlood-Air Partition CoefficientAcute Toxicity (LD50)
This compound433-66-90.62>5000 mg/kg (rat)
HFC-134a811-97-20.36>5000 mg/kg (rat)
HFC-245fa460-73-10.58>5000 mg/kg (rat)

Properties

IUPAC Name

1,1,2,3,3-pentafluoroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF5/c4-1(2(5)6)3(7)8/h2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMMKOCNFSTXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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